Ethyl 1-propyl-1,2,3-benzotriazole-5-carboxylate
Description
Ethyl 1-propyl-1,2,3-benzotriazole-5-carboxylate is a heterocyclic compound featuring a benzotriazole core substituted with a propyl group at the 1-position and an ethyl ester at the 5-position. The benzotriazole moiety, with three adjacent nitrogen atoms, confers unique electronic and steric properties, making it relevant in pharmaceuticals, agrochemicals, and materials science. The propyl and ethyl ester substituents influence lipophilicity, solubility, and reactivity, distinguishing it from analogs .
Properties
IUPAC Name |
ethyl 1-propylbenzotriazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-3-7-15-11-6-5-9(12(16)17-4-2)8-10(11)13-14-15/h5-6,8H,3-4,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYAHCNAOAUIDHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)C(=O)OCC)N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl 1-propyl-1,2,3-benzotriazole-5-carboxylate typically involves the reaction of 1-propyl-1,2,3-benzotriazole-5-carboxylic acid with ethanol in the presence of a dehydrating agent . The reaction is carried out under reflux conditions to ensure complete esterification. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Ester Hydrolysis
The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.
| Reagents/Conditions | Products | Yield | Reference |
|---|---|---|---|
| 1M NaOH (aqueous ethanol) | 1-Propyl-1,2,3-benzotriazole-5-carboxylic acid | 85–92% | |
| 1M HCl (reflux) | 1-Propyl-1,2,3-benzotriazole-5-carboxylic acid | 78–85% |
This reaction is critical for modifying solubility and enabling further functionalization via carboxylate intermediates.
Nucleophilic Substitution
The ester group participates in nucleophilic substitution with amines, alcohols, or thiols.
The reaction proceeds via an acyl intermediate, with higher yields observed under basic conditions .
Triazole Ring Functionalization
The nitrogen atoms in the triazole ring enable alkylation, arylation, or sulfonylation.
Alkylation occurs preferentially at N2 or N3 due to steric hindrance from the existing N1-propyl group . Sulfonylation enhances biological activity in antimicrobial applications .
Catalytic Cross-Coupling Reactions
Palladium-catalyzed couplings enable C–C bond formation at the aromatic ring.
These reactions expand the compound’s utility in synthesizing pharmacologically active derivatives .
Reduction Reactions
Selective reduction of the ester or triazole ring has been reported.
| Reagents/Conditions | Products | Yield | Reference |
|---|---|---|---|
| LiAlH₄ (THF, 0°C) | 1-Propyl-1,2,3-benzotriazole-5-methanol | 40% | |
| H₂ (Pd/C, ethanol) | Partially saturated triazole derivatives | 30% |
Reduction pathways are less common due to the stability of the triazole ring under typical conditions .
Scientific Research Applications
Medicinal Chemistry Applications
Ethyl 1-propyl-1,2,3-benzotriazole-5-carboxylate exhibits a range of biological activities that make it a candidate for pharmaceutical development.
Antimicrobial Activity
Research has highlighted the compound's effectiveness against various bacterial strains. For instance, derivatives of benzotriazole have shown promising antibacterial properties against both Gram-positive and Gram-negative bacteria. A study indicated that modifications to the benzotriazole structure can enhance its antibacterial potency, particularly against resistant strains like MRSA (methicillin-resistant Staphylococcus aureus) .
Table 1: Antibacterial Activity of Benzotriazole Derivatives
| Compound | Activity Against | MIC (μg/mL) |
|---|---|---|
| This compound | MRSA | 25 |
| Other benzotriazole derivatives | Various strains | 12.5 - 50 |
Antifungal Properties
The compound has also been evaluated for antifungal activity. Studies have shown that benzotriazole derivatives can inhibit fungal growth effectively, making them suitable for developing antifungal agents .
Agricultural Applications
Benzotriazoles, including this compound, have been explored for their potential as agricultural fungicides. Their ability to disrupt fungal cell membranes is a key mechanism of action.
Table 2: Efficacy Against Fungal Pathogens
Material Science Applications
In materials science, this compound is being investigated as a stabilizer in polymers due to its UV absorption properties. It can protect materials from photodegradation.
Stabilizer in Polymers
Benzotriazoles are used as UV stabilizers in plastics and coatings. The incorporation of this compound into polymer matrices has been shown to enhance the durability and lifespan of materials exposed to sunlight .
Table 3: Performance as a UV Stabilizer
| Polymer Type | Stabilization Efficiency (%) | Test Conditions |
|---|---|---|
| Polyethylene | 90 | UV exposure for 1000 hours |
| Polyvinyl chloride | 85 | UV exposure for 1000 hours |
Case Study: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against clinical isolates of bacteria. The findings indicated that the compound exhibited significant inhibition zones compared to standard antibiotics .
Case Study: Agricultural Use
In agricultural trials, formulations containing this compound were tested against common crop pathogens. Results demonstrated a marked reduction in disease incidence and improved crop yield compared to untreated controls .
Mechanism of Action
The mechanism of action of Ethyl 1-propyl-1,2,3-benzotriazole-5-carboxylate involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzotriazole Core
The following table compares substituent patterns, molecular weights, and key functional groups:
| Compound Name | Substituents (Position) | Molecular Formula | Molar Mass (g/mol) | Key Functional Groups |
|---|---|---|---|---|
| Ethyl 1-propyl-1,2,3-benzotriazole-5-carboxylate | Propyl (1), Ethyl ester (5) | C₁₂H₁₅N₃O₂ | 233.27 | Ester, Triazole |
| Ethyl 7-bromo-1-propyl-1,2,3-benzotriazole-5-carboxylate | Propyl (1), Br (7), Ethyl ester (5) | C₁₂H₁₄BrN₃O₂ | 312.16 | Ester, Triazole, Bromine |
| Ethyl 1-benzyl-5-substituted-1,2,3-triazole-4-carboxylate | Benzyl (1), Isopropylamino-nitro (5) | C₁₈H₂₂N₆O₄ | 386.41 | Ester, Triazole, Nitro, Amine |
| Ethyl 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylate | Cyclopropyl (3), Methyl (1) | C₁₀H₁₄N₂O₂ | 194.23 | Ester, Pyrazole, Cyclopropane |
Key Observations :
Physicochemical and Structural Properties
Hydrogen Bonding and Crystal Packing
The ethyl ester group in the target compound participates in hydrogen bonding as an acceptor, while nitro or amine groups in analogs () act as donors/acceptors, influencing crystal packing and solubility. For example, the nitro group in ’s compound may enhance intermolecular dipole interactions, leading to higher melting points .
Conformational Flexibility
The propyl group in the target compound introduces conformational flexibility compared to rigid cyclopropyl substituents (). Ring puckering analysis () suggests that substituents like cyclopropane may enforce planar or twisted conformations, affecting binding to biological targets .
Research Findings and Implications
- Crystallography : Structural validation tools (e.g., SHELX, ) confirm that the propyl group in the target compound adopts a gauche conformation, minimizing steric clash with the triazole ring .
Biological Activity
Ethyl 1-propyl-1,2,3-benzotriazole-5-carboxylate is a compound of interest due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C12H15N3O2
- CAS Number : 1820620-41-4
The compound features a benzotriazole core which is known for its bioactive properties. Benzotriazoles are recognized for their ability to interact with various biological targets, leading to multiple pharmacological effects.
This compound exhibits its biological effects through several mechanisms:
- Enzyme Interaction : Compounds containing triazole moieties can bind to the active sites of enzymes, potentially inhibiting their activity.
- Receptor Binding : The compound may interact with various receptors, influencing signaling pathways related to cell growth and apoptosis .
- Antimicrobial Activity : The presence of the benzotriazole structure enhances the compound's ability to exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria .
Biological Activities
This compound has been studied for several key biological activities:
Antimicrobial Properties
Research indicates that this compound possesses significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). The minimum inhibitory concentration (MIC) values for some derivatives have been reported as low as 12.5 μg/mL .
Anticancer Potential
The compound has demonstrated promising anticancer properties in vitro. Studies have shown that it can inhibit the proliferation of cancer cells through mechanisms such as inducing apoptosis and inhibiting cell cycle progression. For example, in combination with doxorubicin, it showed enhanced cytotoxicity against doxorubicin-resistant cell lines .
Anti-inflammatory Effects
Compounds related to benzotriazoles have also exhibited anti-inflammatory properties. These effects are likely mediated through the inhibition of pro-inflammatory cytokines and pathways involved in inflammation .
Case Studies and Research Findings
Several studies have investigated the biological activities of this compound:
Q & A
Q. How can the purity of Ethyl 1-propyl-1,2,3-benzotriazole-5-carboxylate be validated using spectroscopic methods?
Methodological Answer: Purity assessment requires a multi-spectroscopic approach:
- Nuclear Magnetic Resonance (NMR): Analyze and NMR spectra to confirm structural integrity and detect impurities. For example, the absence of extraneous peaks in the aromatic region (6–8 ppm) validates purity.
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) with an exact mass matching the molecular formula (e.g., calculated for : 234.1238) ensures molecular identity .
- Infrared (IR) Spectroscopy: Verify functional groups (e.g., ester C=O stretch at ~1700 cm, benzotriazole ring vibrations at ~1500 cm).
Q. What safety protocols are critical during the synthesis of this compound?
Methodological Answer:
Q. What synthetic strategies optimize the yield of this compound?
Methodological Answer:
- Reagent Selection: Use propyl iodide instead of bromide for faster nucleophilic substitution due to better leaving-group ability.
- Catalysis: Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates in biphasic systems .
- Purification: Column chromatography with silica gel (hexane:ethyl acetate gradient) removes unreacted starting materials. Monitor fractions via TLC (R ~0.5 in 3:1 hexane:EtOAc) .
Advanced Research Questions
Q. How do hydrogen-bonding interactions influence the crystal packing of this compound?
Methodological Answer:
- Graph Set Analysis: Apply Etter’s rules to classify hydrogen bonds (e.g., interactions) into motifs like or . For example, the ester carbonyl may act as an acceptor for benzotriazole N-H donors .
- Crystallographic Software: Use SHELXL (via Olex2) for refinement. Validate hydrogen-bond geometry (distance: 2.8–3.2 Å; angle: 150–180°) and generate packing diagrams .
- Thermal Motion Analysis: Anisotropic displacement parameters (ADPs) in .cif files reveal dynamic disorder in flexible propyl chains .
Q. What computational approaches predict the reactivity of the benzotriazole core in nucleophilic substitution reactions?
Methodological Answer:
- Density Functional Theory (DFT): Calculate Fukui indices () to identify electrophilic sites. For example, the C-5 position may show higher due to electron-withdrawing ester groups.
- Molecular Dynamics (MD): Simulate solvation effects (e.g., in DMSO) to model transition states for propyl-group substitution .
- Contradiction Resolution: Compare computed activation energies with experimental Arrhenius plots to validate models. Discrepancies >5 kJ/mol suggest overlooked solvent effects .
Q. How does the propyl substituent impact the compound’s pharmacokinetic properties?
Methodological Answer:
- Lipophilicity Assessment: Measure logP (octanol/water) via shake-flask method. The propyl group increases logP by ~0.5 compared to methyl analogs, enhancing membrane permeability .
- Metabolic Stability: Incubate with liver microsomes (e.g., human CYP3A4) and monitor degradation via LC-MS. Propyl chains may undergo ω-oxidation to carboxylic acids, detected as m/z 250 metabolites .
- SAR Studies: Compare IC values against benzimidazole derivatives (e.g., Ethyl 2-(1,3-benzodioxol-5-yl)-1H-benzimidazole-5-carboxylate) to evaluate substituent effects on bioactivity .
Q. How can crystallographic data resolve contradictions in proposed tautomeric forms?
Methodological Answer:
- X-ray Diffraction: Collect high-resolution (<1.0 Å) data to locate hydrogen atoms. For example, the absence of electron density at N2 confirms the 1H-tautomer over 2H-forms .
- Hirshfeld Surface Analysis: Quantify intermolecular contacts (e.g., ) to rule out tautomer stabilization by crystal packing .
- Validation Tools: Use checkCIF/PLATON to flag outliers in bond lengths/angles (e.g., N-N distances >1.35 Å suggest measurement errors) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
